

activity comparison of drug candidates synthesized from 3-Indoleglyoxylyl chloride

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Compound of Interest

Compound Name: *3-Indoleglyoxylyl chloride*

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A Comparative Analysis of Drug Candidates Derived from 3-Indoleglyoxylyl Chloride

Derivatives of **3-indoleglyoxylyl chloride** are a versatile class of compounds that have been explored for a wide range of therapeutic applications. This guide provides a comparative overview of the biological activities of various drug candidates synthesized from this shared precursor, with a focus on their anticancer, antiviral, and antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative biological activity data for several drug candidates derived from **3-indoleglyoxylyl chloride**. The data is organized by the type of biological activity and includes key metrics such as IC_{50} (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Compound/Derivative	Target/Organism	Activity Type	IC ₅₀ / MIC (μM)	Reference
Compound 16 (Osimertinib-like)	EGFR Kinase	Anticancer	1.026	[1]
SRC Kinase	Anticancer	0.002	[1]	
Compound 26 (2-phenylindol-3-ylglyoxylyldipeptide derivative)	p53-MDM2 Interaction	Anticancer	0.0043	[2]
Compound 6a (Oxoindolepyridinyl derivative)	PDK1 Kinase	Anticancer	0.112	[3]
Compound 10a (6-heterocyclyl-1H-indole)	Tubulin Polymerization	Anticancer	0.050	[3]
Hydroxyl-bearing bisindole 30	HepG2 (Liver Cancer Cell Line)	Anticancer	7.37	[4]
Compound 8e (Indole-2-carboxylate derivative)	Influenza A/FM/1/47	Antiviral	8.13	[5]
Compound 8f (Indole-2-carboxylate derivative)	Influenza A/FM/1/47	Antiviral	9.43	[5]
Coxsackie B3 Virus	Antiviral	7.18	[6]	
Compound 14f (Indole-2-carboxylate derivative)	Influenza A/FM/1/47	Antiviral	7.53	[5][6]

6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole	SARS-CoV-2	Antiviral	1.84	[7]
5-bromoindole 33	Staphylococcus aureus	Antibacterial	0.5 - 1 μ g/mL	[2]
Enterococcus faecalis	Antibacterial	0.5 - 1 μ g/mL	[2]	
Enterococcus faecium	Antibacterial	0.5 - 1 μ g/mL	[2]	
Indolylglyoxylamide derivatives 80	Leishmania donovani	Antileishmanial	3.79 - 8.04	[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are the protocols for key experiments cited in this guide.

Synthesis of **3-Indoleglyoxylyl Chloride** Derivatives:

The general synthesis of derivatives from **3-indoleglyoxylyl chloride** involves the reaction of indole with oxalyl chloride to form the **3-indoleglyoxylyl chloride** intermediate.^[8] This reactive intermediate can then undergo N-acylation with various amines or amino acids to form glyoxylamides.^[9] Further modifications can be made to the indole ring or the appended moieties to generate a diverse library of compounds.

In Vitro Kinase Inhibition Assay (for EGFR and SRC):

The inhibitory activities of compounds against EGFR and SRC kinases were determined using in vitro enzyme assays. The assays measure the ability of the compounds to inhibit the

phosphorylation of a substrate by the respective kinase. The IC_{50} values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were then calculated.^[1]

Antiviral Activity Assay (Cytopathic Effect Inhibition):

The antiviral activity of the synthesized compounds against viruses like Influenza A and Coxsackie B3 was determined using a cytopathic effect (CPE) inhibitory assay.^[6] In this assay, host cells are infected with the virus in the presence of varying concentrations of the test compounds. The concentration of the compound that inhibits the virus-induced cell death (cytopathic effect) by 50% is determined as the IC_{50} .^[6]

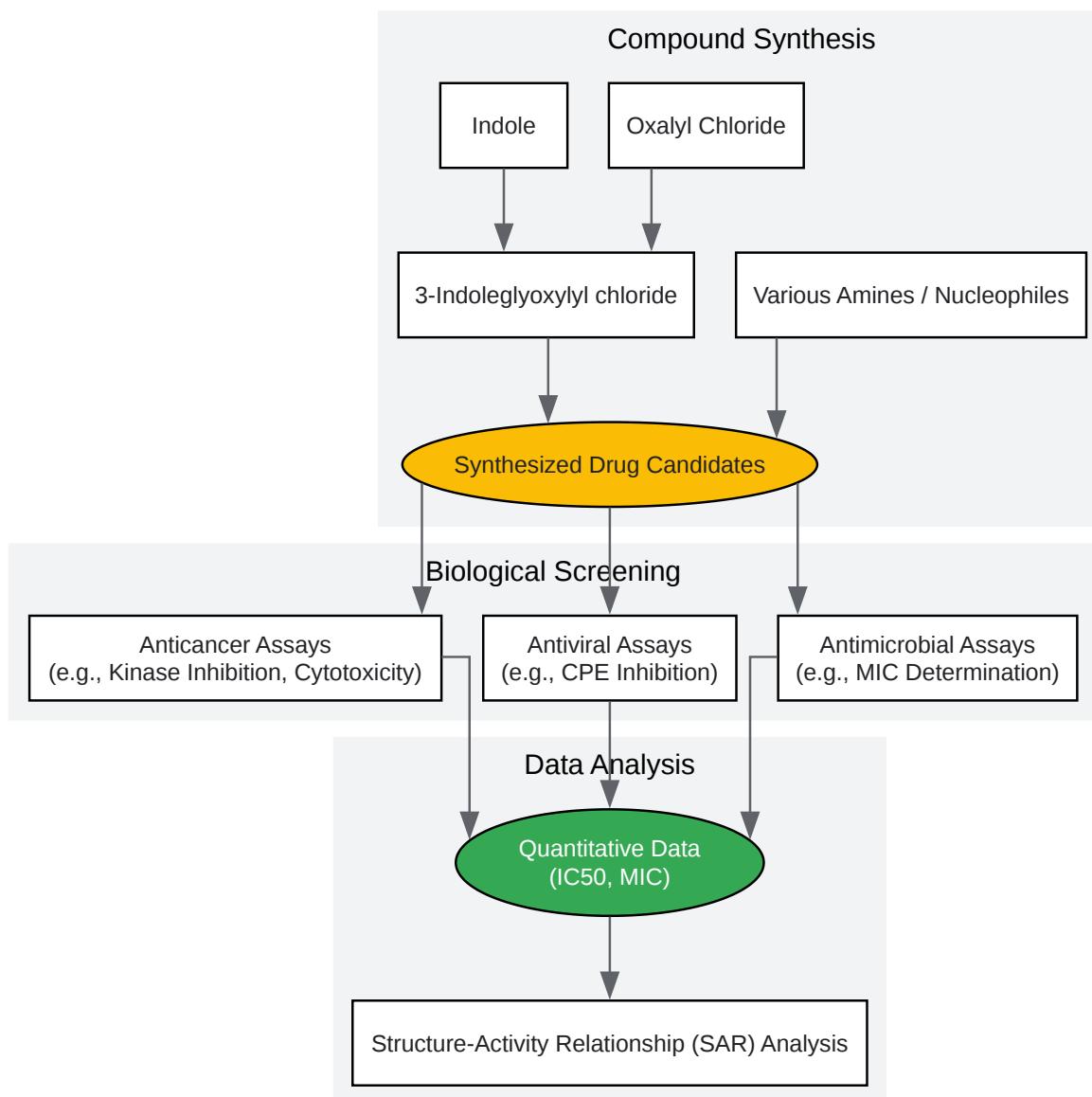
Antimicrobial Activity Assay (Minimum Inhibitory Concentration):

The antibacterial and antifungal activities were evaluated by determining the Minimum Inhibitory Concentration (MIC). This was done using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Pathways and Experimental Processes

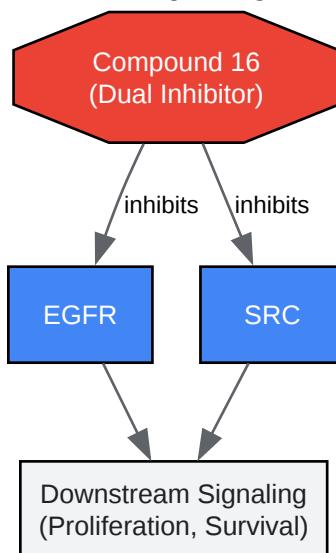
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

General Experimental Workflow for Activity Screening

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Caption: Workflow for synthesis and screening of **3-indoleglyoxylyl chloride** derivatives.

Simplified EGFR/SRC Signaling Pathway Inhibition

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Caption: Inhibition of EGFR and SRC pathways by a dual inhibitor.

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